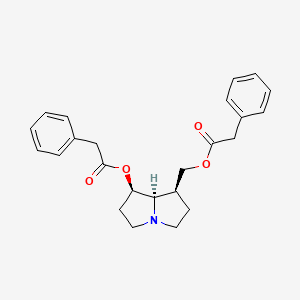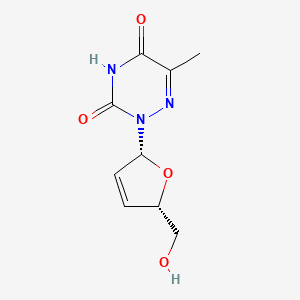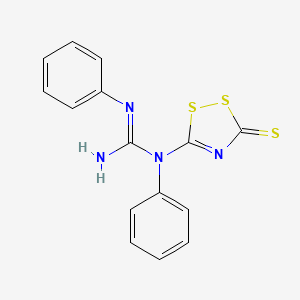
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a chemical compound with the molecular formula C15H12N4S3 and a molecular weight of 344.48 g/mol . This compound is known for its unique structure, which includes a dithiazole ring and a guanidine moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar dithiazole ring but differs in the substituents on the guanidine moiety.
1,2-Diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine: Another similar compound with a different substitution pattern on the dithiazole ring.
Uniqueness
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to its specific combination of a dithiazole ring and a diphenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
75350-99-1 |
|---|---|
Molecular Formula |
C15H12N4S3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H12N4S3/c16-13(17-11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)14-18-15(20)22-21-14/h1-10H,(H2,16,17) |
InChI Key |
YFFCRAPOYVIPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



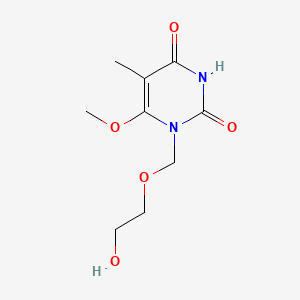
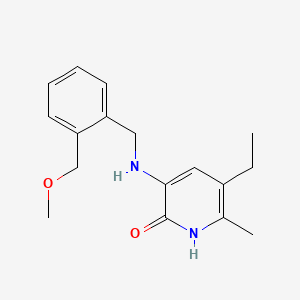
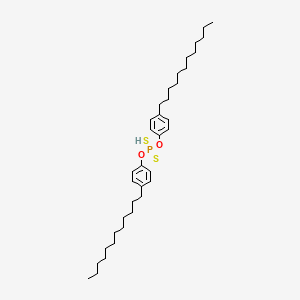
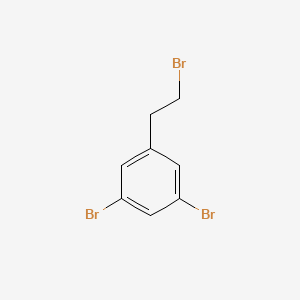

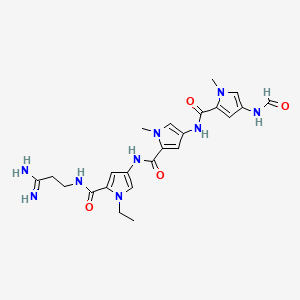
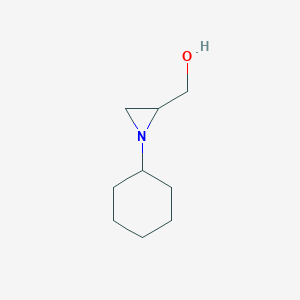
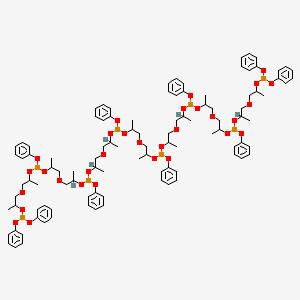
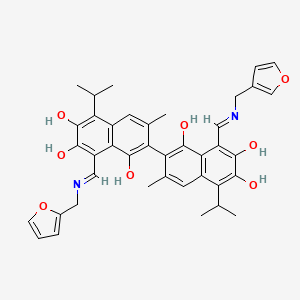
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
